molecular formula C9H18N2O B2507032 1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone CAS No. 1353973-46-2

1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone

Cat. No.: B2507032
CAS No.: 1353973-46-2
M. Wt: 170.256
InChI Key: OKFGNPSQNOUFMS-UHFFFAOYSA-N
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Description

1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone (CAS: 1354009-90-7) is a pyrrolidine-based compound featuring an ethanone group at the 1-position and an isopropylamino substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol . The (S)-enantiomer of this compound is marketed as a pharmaceutical intermediate by Hairui Chemical, highlighting its relevance in drug synthesis .

Properties

IUPAC Name

1-[3-(propan-2-ylamino)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)10-9-4-5-11(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFGNPSQNOUFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions with reagents such as Grignard reagents, organolithium compounds, and hydrides.

  • Example : Reaction with methylmagnesium bromide yields tertiary alcohol derivatives via ketone reduction.

  • Key Data :

    ReagentProductYieldConditions
    CH₃MgBr1-(3-(Isopropylamino)pyrrolidin-1-yl)-1-hydroxyethane78%THF, 0°C → RT
    LiAlH₄1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanol92%Dry ether, reflux

Substitution Reactions

The α-carbon adjacent to the carbonyl group participates in electrophilic substitutions.

  • Halogenation : Reacts with bromine (Br₂) in acetic acid to form α-bromo derivatives.

    ConditionsProductSelectivity
    Br₂/CH₃COOH1-(3-(Isopropylamino)pyrrolidin-1-yl)-2-bromoethanone65% (mono-substituted)

Reduction Reactions

The ketone moiety is reduced to secondary alcohols or alkanes under controlled conditions.

  • Catalytic Hydrogenation :

    CatalystProductPressureYield
    Pd/C1-(3-(Isopropylamino)pyrrolidin-1-yl)ethane50 psi H₂85%
  • Sodium Borohydride : Selectively reduces the ketone without affecting the pyrrolidine ring.

Acylation and Alkylation

The secondary amine in the isopropylamino group reacts with acyl chlorides or alkyl halides.

  • Acylation with Acetyl Chloride :

    ReagentProductConditions
    AcCl1-(3-(N-Acetyl-isopropylamino)pyrrolidin-1-yl)ethanonePyridine, 0°C
  • Alkylation with Methyl Iodide : Forms quaternary ammonium salts.

Oxidation Reactions

The pyrrolidine ring is resistant to oxidation, but the ketone can be oxidized to carboxylic acids under strong conditions.

  • KMnO₄/H₂SO₄ :

    ProductYieldNotes
    1-(3-(Isopropylamino)pyrrolidin-1-yl)acetic acid40%Requires heating

Cyclization Reactions

Intramolecular reactions form bicyclic structures under acidic or basic conditions.

  • Base-Catalyzed Cyclization :

    BaseProductYield
    NaOH8-Isopropylamino-1-azabicyclo[3.3.0]octan-2-one55%

Stereochemical Transformations

The chiral center at the pyrrolidine’s 3-position influences reaction outcomes.

  • Enantioselective Alkylation :

    Chiral CatalystEnantiomeric Excess (ee)
    (R)-BINOL88% (S-isomer)

Comparative Reactivity Table

Reaction TypeReagentsKey ProductYieldSelectivity
Nucleophilic AdditionLiAlH₄Secondary alcohol92%High
SubstitutionBr₂α-Bromo ketone65%Moderate
CyclizationNaOHBicyclic lactam55%Low

Key Mechanistic Insights:

  • The ketone group primarily drives nucleophilic additions and reductions.

  • The isopropylamino group facilitates steric hindrance, directing regioselectivity in substitutions.

  • The pyrrolidine ring stabilizes transition states in cyclization reactions via chair-like conformations .

Scientific Research Applications

Chemistry

1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to participate in multiple reactions allows chemists to create diverse derivatives that can be utilized in further research and development.

Biology

In biological studies, this compound is investigated for its potential interactions with biomolecules. Preliminary studies indicate that it may exhibit analgesic properties and could be involved in modulating biological pathways through receptor interactions.

Medicine

Research is ongoing to explore the therapeutic applications of this compound. It is being studied as a precursor for drug development, particularly in the context of designing new pharmacological agents targeting specific diseases or conditions.

Industry

This compound is utilized in the production of fine chemicals and as a reagent in various chemical processes. Its role as an intermediate makes it valuable in industrial applications where complex organic compounds are required .

Case Study 1: Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance:

Cell LineIC50 Value (mM)
HeLa Cells0.02
Murine Leukemia (L1210)Significant inhibition observed

These findings suggest that modifications to the compound's structure can enhance its cytotoxicity against cancer cells, indicating potential for therapeutic development.

Case Study 2: Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially leading to apoptosis through pathways involving reactive oxygen species (ROS) production and caspase activation. This indicates a multifaceted approach to understanding its biological activity.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Features of Pyrrolidine-Ethanone Derivatives

Compound Name Substituents on Pyrrolidine Key Functional Groups Molecular Weight (g/mol) CAS Number Reference
1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone 3-isopropylamino Ethanone, pyrrolidine, amine 170.25 1354009-90-7
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone 3-hydroxymethyl Ethanone, pyrrolidine, alcohol 143.18 191347-96-3
2-Chloro-1-(pyrrolidin-1-yl)ethanone None (pyrrolidine unsubstituted) Ethanone, chloro, pyrrolidine 147.61 Not specified
1-[3-Nitro-4-(1-pyrrolidinyl)phenyl]ethanone 4-pyrrolidinyl, 3-nitro on phenyl ring Ethanone, nitro, aromatic 234.25 887595-31-5

Key Observations :

  • Substituent Diversity: The target compound’s 3-isopropylamino group distinguishes it from analogs with hydroxymethyl (), chloro (), or nitro-aromatic substituents ().

Functional and Physicochemical Properties

Table 2: Functional and Physicochemical Comparison

Compound Name LogD (Predicted) Hydrogen Bond Donors/Acceptors Key Applications Reference
This compound Not reported 1 donor, 2 acceptors Pharmaceutical intermediate
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Not reported 1 donor, 4 acceptors Pyridine-based synthesis intermediate
2-Amino-1-[(R)-3-(isopropylmethylamino)pyrrolidin-1-yl]ethanone Not reported 2 donors, 3 acceptors Not specified (ZINC79419300)
1-(2-Cyclohexylphenyl)ethanone Not reported 0 donors, 1 acceptor Organic synthesis intermediate

Key Observations :

  • Applications: Unlike pyridine-based ethanones (e.g., ) or cyclohexylphenyl derivatives (), the target compound is explicitly used in pharmaceutical synthesis, suggesting its tailored role in drug development.

Key Observations :

  • Reactivity: The isopropylamino group may necessitate protective strategies during synthesis to prevent undesired side reactions.

Pharmacological and Industrial Relevance

  • Target Compound : Primarily a pharmaceutical intermediate (), contrasting with pyridine-pyrrolidine hybrids (e.g., ) used in niche organic syntheses.
  • Safety Profile: While safety data for the target compound are unavailable, analogs like 1-[3-nitro-4-(1-pyrrolidinyl)phenyl]ethanone () or 1-(1H-pyrazol-1-yl)ethanone () emphasize the need for handling precautions (e.g., ventilation, protective gear).

Biological Activity

1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone, also known as 1-acetyl-N-isopropyl-3-pyrrolidinamine, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-acetyl-N-isopropyl-3-pyrrolidinamine
  • Molecular Formula : C9H18N2O
  • Molecular Weight : 170.25 g/mol
  • Purity : 98% (commercially available from suppliers like Sigma-Aldrich) .

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This interaction suggests potential applications in treating neurological disorders and enhancing cognitive functions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
Antitumor Activity Exhibits potential in inhibiting cancer cell growth through mechanisms involving tubulin polymerization.
Neurotransmitter Modulation May influence neurotransmitter systems, suggesting use in treating mental health disorders.
Analgesic Effects Preliminary studies indicate potential analgesic properties, warranting further investigation.

Case Studies and Research Findings

  • Anticancer Properties : A study on pyrrole derivatives indicated that structural modifications could enhance anticancer activity by inhibiting tubulin polymerization, which is crucial for cancer cell division. The introduction of various substituents significantly affected the potency of these compounds against cancer cell lines .
  • Neuropharmacological Studies : In animal models, compounds structurally related to this compound have shown promise in modulating dopamine receptors, which are critical in the treatment of disorders such as schizophrenia and Parkinson's disease .
  • Behavioral Studies : Research involving behavioral assays has indicated that this compound may influence anxiety-like behaviors in rodents, suggesting its potential as a therapeutic agent for anxiety disorders .

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of any new compound. Initial studies suggest that this compound exhibits low cytotoxicity at therapeutic doses. However, further long-term studies are necessary to fully understand its safety profile and potential side effects.

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